molecular formula C12H13F3N2O2S B2554353 6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide CAS No. 2034432-50-1

6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Cat. No.: B2554353
CAS No.: 2034432-50-1
M. Wt: 306.3
InChI Key: JSHBLTDVOOEIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide (CAS: 2034432-50-1) is a pyridine derivative with a molecular formula of C₁₂H₁₃F₃N₂O₂S and a molecular weight of 306.304 g/mol . Its structure features:

  • A pyridine core substituted at the 3-position with a carboxamide group (N-(2,2,2-trifluoroethyl)).
  • A thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) group at the 6-position, introducing a sulfur-containing five-membered ring.
  • A trifluoroethyl moiety, which enhances metabolic stability and bioavailability through fluorine’s electron-withdrawing effects .

This compound’s design leverages fluorine’s ability to modulate physicochemical properties, such as lipophilicity and membrane permeability, while the thiolan group may influence solubility and target binding .

Properties

IUPAC Name

6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2S/c13-12(14,15)7-17-11(18)8-1-2-10(16-5-8)19-9-3-4-20-6-9/h1-2,5,9H,3-4,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHBLTDVOOEIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Thiolan-3-yloxy Group: This step might involve the reaction of a thiolane derivative with a suitable leaving group on the pyridine ring.

    Formation of the Trifluoroethyl Carboxamide Group: This can be achieved by reacting the pyridine derivative with a trifluoroethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolan-3-yloxy group.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: The pyridine ring can undergo various substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide could have various applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with specific enzymes or receptors, altering their activity. The trifluoroethyl group could enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to pyridine derivatives and trifluoroethyl-containing molecules (Table 1).

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Content Potential Applications
Target Compound (2034432-50-1) C₁₂H₁₃F₃N₂O₂S 306.304 6-(thiolan-3-yloxy), N-(trifluoroethyl) 3 F atoms Kinase inhibition, GPCR ligands
BK86832 (2200573-80-2) C₁₈H₂₇N₃O₂ 317.426 6-cyclopropyl, azetidinyl, dihydropyridazinone None CNS disorders, enzyme inhibition
MK0974 (N/A) C₂₄H₂₂F₅N₅O₃ 523.46 Trifluoroethyl, quinazolinyl, difluorophenyl 5 F atoms Migraine therapy (CGRP antagonist)
N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide (N/A) C₁₄H₁₆ClN₂O₂ 294.74 2-chloro, 3-pivalamide, 6-hydroxypropynyl None Antibacterial, enzyme inhibition
N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide (N/A) C₁₁H₁₂F₃IN₂O 388.13 3-iodo, 5-CF₃, pivalamide 3 F atoms Radioimaging, kinase probes

Key Observations

Role of Fluorine

The trifluoroethyl group in the target compound and MK0974 enhances metabolic stability by resisting oxidative degradation. Fluorine’s inductive effects also reduce basicity, improving membrane permeability . In contrast, non-fluorinated analogs like BK86832 rely on cyclopropyl or azetidinyl groups for conformational rigidity .

Pyridine Core Modifications
  • Comparatively, BK86832 uses a cyclopropyl-pyrimidinyl group for steric bulk, which may limit off-target binding .
  • Position 3 Substitution : The trifluoroethyl carboxamide in the target compound contrasts with pivalamide or iodinated substituents in other pyridines. Pivalamide groups (e.g., in ) increase steric hindrance, while iodine in enables radiolabeling applications.
Pharmacokinetic Implications
  • Solubility: The thiolan group’s polarity may improve aqueous solubility compared to MK0974’s aromatic rings.
  • Metabolic Stability: Fluorine reduces cytochrome P450-mediated metabolism, as seen in MK0974’s extended half-life . Non-fluorinated analogs like BK86832 may require frequent dosing.

Biological Activity

6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a pyridine ring substituted with a thiolan moiety and a trifluoroethyl group. The synthesis typically involves the reaction of pyridine derivatives with thiolane compounds under specific conditions to yield the desired carboxamide.

Table 1: Structural Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H14F3N2O2S
Molecular Weight320.32 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may influence pathways related to apoptosis, cell proliferation, and metabolic regulation.

  • Apoptosis Induction : Studies have shown that the compound can induce apoptosis in cancer cell lines, leading to cell death through both intrinsic and extrinsic pathways. This effect is mediated by the activation of caspases and modulation of pro-apoptotic proteins.
  • Anticancer Properties : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The compound's ability to inhibit tumor growth has been linked to its interference with cellular signaling pathways.

Case Studies

A notable study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated:

  • Cytotoxicity : The compound exhibited IC50 values in the low micromolar range after 48 hours of treatment.
  • Mechanistic Insights : Flow cytometry analyses revealed increased rates of early and late apoptosis in treated cells compared to controls.

Research Findings

Recent findings highlight the compound's potential as an anticancer agent:

  • Metabolic Profiling : Metabolomic studies identified alterations in glycolytic pathways upon treatment with the compound, suggesting its role in metabolic reprogramming of cancer cells.
  • Synergistic Effects : Combination therapies involving this compound and standard chemotherapeutics have shown enhanced efficacy, indicating potential for use in multidrug regimens.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological Activity
N-ethyl-N-phenyl-2-(thiolan-3-yloxy)isonicotinamideModerate anticancer activity
5-(3-bromophenyl)thieno[2,3-b]pyridineStronger cytotoxic effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.